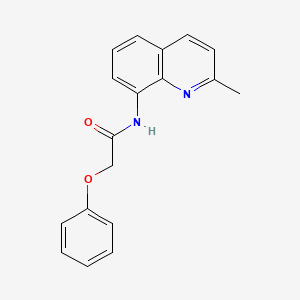![molecular formula C25H29NO5 B11450136 (3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B11450136.png)
(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one is a complex organic compound characterized by its unique structure, which includes two 2,4-dimethoxyphenyl groups attached to a piperidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 1-ethylpiperidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, hydrogenation catalysts
Nucleophiles: Halides, alkyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C25H29NO5/c1-6-26-15-19(11-17-7-9-21(28-2)13-23(17)30-4)25(27)20(16-26)12-18-8-10-22(29-3)14-24(18)31-5/h7-14H,6,15-16H2,1-5H3/b19-11+,20-12+ |
InChI Key |
IUJKRDRRWFRAHG-AYKLPDECSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/C1 |
Canonical SMILES |
CCN1CC(=CC2=C(C=C(C=C2)OC)OC)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11450057.png)
![Ethyl 6-({2-[(4-butylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11450058.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B11450079.png)
![Dimethyl 5-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}isophthalate](/img/structure/B11450089.png)

![methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate](/img/structure/B11450094.png)
![ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11450101.png)
![N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11450108.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(1-methylpropyl)-1-(phenylmethyl)-](/img/structure/B11450116.png)
![ethyl 6-acetylimino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11450131.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11450148.png)
![N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide](/img/structure/B11450156.png)


